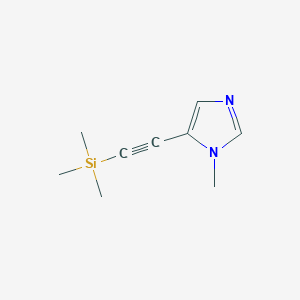

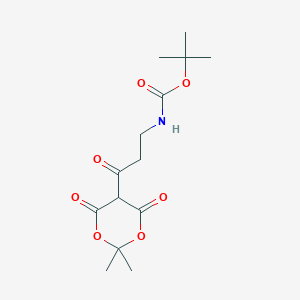

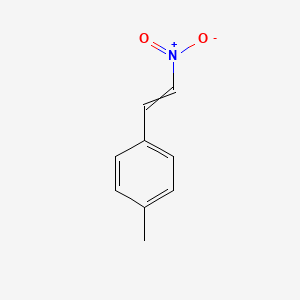

tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate

货号 B8816273

CAS 编号:

865364-92-7

分子量: 315.32 g/mol

InChI 键: BTXIPOJKDQOLSU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It often includes reaction schemes showing each step of the synthesis process .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reagents and conditions needed for the reactions and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .安全和危害

属性

CAS 编号 |

865364-92-7 |

|---|---|

分子式 |

C14H21NO7 |

分子量 |

315.32 g/mol |

IUPAC 名称 |

tert-butyl N-[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl]carbamate |

InChI |

InChI=1S/C14H21NO7/c1-13(2,3)22-12(19)15-7-6-8(16)9-10(17)20-14(4,5)21-11(9)18/h9H,6-7H2,1-5H3,(H,15,19) |

InChI 键 |

BTXIPOJKDQOLSU-UHFFFAOYSA-N |

规范 SMILES |

CC1(OC(=O)C(C(=O)O1)C(=O)CCNC(=O)OC(C)(C)C)C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

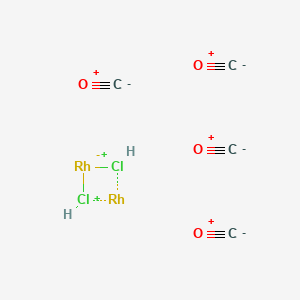

To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (3.81 g, 26.4 mmol) in CH2Cl2 (34 mL) at 0° C. was added 3-[(tert-butoxycarbonyl)amino]propanoic acid (5.0 g, 26.4 mmol), DMAP (4.84 g, 39.6 mmol), and EDC (6.08 g, 31.7 mmol). The mixture was stirred at rt for 5 h. The resulting mixture was washed with 10% aq. KHSO4 (4×), dried (Na2SO4) and concentrated to afford the title compound which was used without further purification. LRMS (ESI) m/z 316.1 [(M+H)+; calcd for C14H21NO7: 316].

Name

Synthesis routes and methods II

Procedure details

EDCI (59.39 g, 310.8 mmol) was added at 0° C. to a stirred solution of 3-(tert-butoxycarbonylamino)propanoic acid (I-59a: 49 g, 258.9 mmol), meldrum's acid (41.05 g, 284.8 mmol) and DMAP (47.4 g, 388.5 mmol) in DCM (490 mL) and the resulting reaction mass was allowed to stir at room temperature overnight. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was washed with 5% KHSO4 solution and separated the layers. The organic layer was dried over Na2SO4 and concentrated to afford 70 g of the product (85.8% yield).

Synthesis routes and methods III

Procedure details

Boc-β-alanine (25 g, 132 mmol), Meldrum's acid (20.9 g, 145 mmol) and 4-dimethylaminopyridine (DMAP, 24.2 g, 198 mmol) were dissolved in 700 mL of dry dichloromethane (DCM) at 0° C. under nitrogen atmosphere. To this solution 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 30.4 g, 158 mmol) was added. The resulting solution was allowed to reach room temperature and stirred overnight. The reaction mixture was washed (0.5 L×4) with 5% KHSO4 aqueous solution. The organic layer was dried over anh. Na2SO4, filtered and evaporated under vacuum, affording crude [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-yl)-3-oxo-propyl]-carbamic acid tert-butyl ester that was dissolved in 600 mL of ethylacetate and refluxed for 4 hours. The solvent was reduced to 150 mL under vacuum and the resulting solution was allowed to crystallize at 4° C. overnight. The solid was filtered and washed with cold ethyl acetate affording 18.4 g (65% yield) of the title compound.

Quantity

30.4 g

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8816231.png)

![[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B8816235.png)